An In-depth Technical Guide to the Physicochemical Properties of 4-Nitro-1-benzyl-1H-imidazole-5-carboxylic Acid
An In-depth Technical Guide to the Physicochemical Properties of 4-Nitro-1-benzyl-1H-imidazole-5-carboxylic Acid
Introduction: The Significance of Substituted Nitroimidazoles in Drug Discovery
The nitroimidazole scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of pharmacological activities.[1] These compounds are integral to the development of antimicrobial, anticancer, and antiparasitic agents.[1] The strategic placement of substituents on the imidazole ring allows for the fine-tuning of a molecule's physicochemical properties, which in turn governs its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This guide focuses on a specific, yet under-characterized derivative, 4-nitro-1-benzyl-1H-imidazole-5-carboxylic acid, providing a comprehensive overview of its core physicochemical properties and the experimental methodologies required for their robust determination. This document is intended for researchers, scientists, and drug development professionals seeking to understand and exploit the therapeutic potential of this promising molecular architecture.
Molecular Structure and Fundamental Properties
| Property | 4-nitro-1-benzyl-1H-imidazole-5-carboxylic acid (Target) | 1-benzyl-5-nitro-1H-imidazole-4-carboxylic acid (Isomer) | 1-Methyl-4-nitro-1H-imidazole-5-carboxylic acid (Analogue) |
| Molecular Formula | C₁₁H₉N₃O₄ | C₁₁H₉N₃O₄[2] | C₅H₅N₃O₄[3] |
| Molecular Weight | 247.21 g/mol | 247.21 g/mol [2] | 171.11 g/mol [3] |
| CAS Number | Not Assigned | 69195-96-6[2] | 54828-05-6[3] |
| Appearance | Expected to be an off-white to pale yellow solid | Not specified | Off-White to Pale Yellow Solid[3] |
| Storage Conditions | Recommended: Sealed in dry, 2-8°C | Sealed in dry, 2-8°C[2] | 2-8°C Refrigerator[3] |
The benzyl substitution at the N1 position significantly influences the molecule's lipophilicity and potential for steric interactions, while the nitro group at C4 and the carboxylic acid at C5 are key determinants of its electronic properties, acidity, and hydrogen bonding capabilities.
Ionization Constant (pKa): A Critical Determinant of Biological Behavior
The pKa of a molecule is a crucial parameter that dictates its state of ionization at a given pH. This, in turn, affects its solubility, permeability across biological membranes, and interaction with target proteins. For 4-nitro-1-benzyl-1H-imidazole-5-carboxylic acid, two primary ionizable groups are of interest: the carboxylic acid and the imidazole ring.
Expected pKa Values
-
Carboxylic Acid (pKa₁): The carboxylic acid moiety is expected to be acidic. The presence of the electron-withdrawing nitro group on the imidazole ring will likely lower the pKa of the carboxylic acid compared to a simple benzoic acid (pKa ≈ 4.2), making it a stronger acid.
-
Imidazole Moiety (pKa₂): The basicity of the imidazole nitrogen will be significantly reduced by the electron-withdrawing effects of the nitro group and the carboxylic acid. Therefore, the pKa for the protonation of the imidazole ring is expected to be low.
Experimental Determination of pKa
A robust determination of the pKa values is essential. Potentiometric titration is a reliable and widely used method.
Protocol for Potentiometric pKa Determination
-
Preparation of the Analyte Solution: Accurately weigh a sample of 4-nitro-1-benzyl-1H-imidazole-5-carboxylic acid and dissolve it in a suitable co-solvent system (e.g., methanol/water or DMSO/water) to a known concentration (e.g., 1-5 mM). The choice of co-solvent is critical to ensure complete dissolution.
-
Titration Setup: Use a calibrated pH meter with a suitable electrode. Purge the solution with an inert gas like argon to eliminate dissolved CO₂, which can interfere with the titration of basic groups.[4]
-
Titration with Acid: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) to determine the pKa of the basic imidazole nitrogen.
-
Titration with Base: In a separate experiment, titrate a fresh solution of the compound with a standardized solution of a strong base (e.g., 0.1 M NaOH) to determine the pKa of the acidic carboxylic acid group.
-
Data Analysis: Record the pH at regular volume increments of the titrant. The pKa values correspond to the pH at the half-equivalence points. For complex molecules with multiple ionizable groups, the use of the second-derivative method can help in accurately identifying the inflection points from the titration curve.[4]
Caption: Workflow for Potentiometric pKa Determination.
Lipophilicity (LogP): Gauging Membrane Permeability
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key indicator of its ability to cross cell membranes. A balanced LogP is often crucial for oral bioavailability.
Predicted Lipophilicity
The presence of the benzyl group will increase the lipophilicity of the molecule, while the carboxylic acid and nitro groups will increase its hydrophilicity. The exact balance will determine the overall LogP. For a related compound, imidazole-4(5)-carboxylic acid, 5(4)-nitro, hydrazide, a calculated LogP of -1.560 has been reported, suggesting a generally hydrophilic nature for the core structure.[5] The addition of the benzyl group would be expected to increase this value significantly.
Experimental Determination of LogP
The shake-flask method is the traditional approach, but for higher throughput, a reversed-phase high-performance liquid chromatography (RP-HPLC) method is often employed.
Protocol for RP-HPLC LogP Determination
-
System Setup: Utilize an HPLC system with a C18 column and a UV detector. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate buffer at a pH where the compound is in its neutral form, if possible) and an organic modifier like methanol or acetonitrile.[6]
-
Calibration: Inject a series of standard compounds with known LogP values and record their retention times. Create a calibration curve by plotting the logarithm of the retention factor (k') against the known LogP values.
-
Sample Analysis: Dissolve the 4-nitro-1-benzyl-1H-imidazole-5-carboxylic acid in the mobile phase and inject it into the HPLC system.
-
LogP Calculation: Determine the retention time of the target compound and calculate its retention factor. Use the calibration curve to interpolate the LogP value.
Caption: Workflow for LogP Determination by RP-HPLC.
Aqueous Solubility: A Prerequisite for Efficacy
Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and formulation challenges.
Factors Influencing Solubility
The solubility of 4-nitro-1-benzyl-1H-imidazole-5-carboxylic acid will be highly pH-dependent due to the ionizable carboxylic acid group. At low pH, where the carboxylic acid is protonated, the solubility is expected to be lower. As the pH increases above the pKa of the carboxylic acid, the compound will deprotonate to form a more soluble carboxylate salt. The crystalline nature of the solid form will also significantly impact its solubility.
Experimental Determination of Solubility
A kinetic solubility assay is a high-throughput method suitable for early-stage drug discovery.
Protocol for Kinetic Solubility Assay
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in dimethyl sulfoxide (DMSO), for example, at 10 mM.[7]
-
Assay Plate Preparation: Add a small volume of the DMSO stock solution to the wells of a 96-well microplate.
-
Addition of Aqueous Buffer: Add a buffered aqueous solution (e.g., phosphate-buffered saline, PBS, at various pH values) to the wells to achieve the desired final compound concentration. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.
-
Equilibration: Shake the plate at room temperature for a defined period (e.g., 2 hours) to allow for precipitation of the compound if its solubility is exceeded.[8]
-
Detection of Precipitation: Measure the turbidity of the solutions in each well using a nephelometer. An increase in light scattering indicates precipitation.
-
Quantification (Optional): For a more quantitative measure, the samples can be filtered to remove any precipitate, and the concentration of the compound remaining in the filtrate can be determined by LC-MS/MS analysis against a standard curve.[7]
Spectroscopic Characterization
Spectroscopic analysis is indispensable for confirming the chemical structure and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl protons (typically in the aromatic region, ~7.3-7.5 ppm, and a singlet for the benzylic CH₂ protons, ~5.3-5.5 ppm).[9] The imidazole ring proton will also appear as a singlet in the aromatic region. The acidic proton of the carboxylic acid may appear as a broad singlet at a downfield chemical shift (>10 ppm).
-
¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton. Key signals will include those for the carbonyl carbon of the carboxylic acid (around 160-170 ppm), the carbons of the imidazole ring, and the carbons of the benzyl group.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands that confirm the presence of the key functional groups:
-
O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹ due to hydrogen bonding.[10]
-
C=O Stretch (Carboxylic Acid): A strong absorption band around 1700-1725 cm⁻¹.
-
N-O Stretch (Nitro Group): Two strong bands, one asymmetric stretch around 1500-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹.[11]
-
C=N and C=C Stretches (Imidazole and Benzene Rings): Multiple bands in the 1450-1600 cm⁻¹ region.
Thermal Stability
Understanding the thermal stability of a compound is crucial for its handling, storage, and formulation. Techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can be employed. TGA would reveal the decomposition temperature, while DSC would determine the melting point and any other thermal transitions. For related nitroimidazole compounds like metronidazole, thermal decomposition has been observed at temperatures above 220°C.[12]
Conclusion
4-Nitro-1-benzyl-1H-imidazole-5-carboxylic acid is a molecule of significant interest within the broader class of nitroimidazole therapeutics. While direct experimental data on its physicochemical properties are sparse, this guide provides a comprehensive framework for their determination. By employing the detailed experimental protocols for pKa, LogP, solubility, and spectroscopic characterization, researchers can build a robust data package for this compound. This information is critical for advancing our understanding of its structure-activity relationships and for guiding its potential development as a novel therapeutic agent. The provided methodologies ensure a self-validating system for data generation, grounded in established analytical techniques, which is paramount for scientific integrity and the successful progression of drug discovery programs.
References
-
Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. (2022). National Center for Biotechnology Information. [Link]
-
1-Methyl-4-nitro-1H-imidazole-5-carboxylic Acid. Pharmaffiliates. [Link]
-
FT-IR spectra of metronidazole (a) control and (b) treated. ResearchGate. [Link]
-
Comparative NMR Spectral and Pharmacological Investigation of Some N1-(4-Substituted benzyl/butyl)-2-methyl-4-nitro-1H-imidazoles. Asian Journal of Chemistry. [Link]
-
ADME Solubility Assay. BioDuro. [Link]
-
Thermal stability of metronidazole drug and tablets. ResearchGate. [Link]
-
Imidazole-4(5)-carboxylic acid, 5(4)-nitro, hydrazide (CAS 6961-41-7). Cheméo. [Link]
-
Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. (2018). National Center for Biotechnology Information. [Link]
-
HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. (2020). National Center for Biotechnology Information. [Link]
-
FTIR spectra of carboxylic acids || H-bonding & conjugation effect. (2023). YouTube. [Link]
Sources
- 1. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 69195-96-6|1-Benzyl-5-nitro-1H-imidazole-4-carboxylic acid|BLD Pharm [bldpharm.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imidazole-4(5)-carboxylic acid, 5(4)-nitro, hydrazide (CAS 6961-41-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 8. enamine.net [enamine.net]
- 9. asianpubs.org [asianpubs.org]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
